1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid
Description
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid is a cyclobutane derivative featuring a strained four-membered ring with two carboxylic acid groups at positions 1 and 3, and a tert-butoxy carbonyl (Boc)-protected amino group at position 1. The Boc group serves as a protective moiety for the amine, enabling selective deprotection under acidic conditions for downstream functionalization . This compound is of interest in medicinal chemistry and materials science due to its unique stereoelectronic properties, which arise from the cyclobutane ring’s strain and the polarity of its functional groups. Synthesis routes often involve multi-step reactions, such as condensation of protected intermediates followed by hydrolysis, as seen in analogous cyclobutane systems .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO6/c1-10(2,3)18-9(17)12-11(8(15)16)4-6(5-11)7(13)14/h6H,4-5H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMUHTKXSDCIBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid generally involves multi-step organic reactions starting from basic precursors. A common synthetic route includes the cyclobutane ring formation, followed by the introduction of tert-butoxycarbonyl (Boc) group and amino functionality. Precise conditions, such as temperature, pH, and catalysts, are crucial for achieving desired yields and purity.
Industrial Production Methods: : In industrial settings, the production of this compound may involve optimized large-scale reactions, focusing on cost-effectiveness and efficiency. Batch or continuous flow processes are utilized to ensure consistent quality. Advanced purification techniques like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions: : 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: : The oxidation reactions can potentially modify the cyclobutane ring or the functional groups attached.
Reduction: : Reduction reactions may target the Boc group, leading to deprotection and exposing the amino group.
Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its structural components.
Common Reagents and Conditions: : Typical reagents used include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions vary based on the desired outcome, such as temperature control and the use of solvents.
Major Products Formed: : Depending on the reactions, major products can range from modified cyclobutane derivatives to completely deprotected amino acids, offering various functionalities for further applications.
Scientific Research Applications
Chemistry: : In chemistry, the compound is often used as a precursor or intermediate for more complex molecules, aiding in the synthesis of pharmaceuticals or advanced materials.
Biology: : In biological research, 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid can be used to study enzyme mechanisms or as a building block for peptides and proteins.
Medicine: : Medically, it may serve as a template for designing drugs or therapeutic agents, owing to its potential bioactivity and ability to interact with biological targets.
Industry: : In industrial applications, the compound can contribute to the development of novel materials or chemicals, enhancing product performance and efficiency.
Mechanism of Action
Molecular Targets and Pathways: : The mechanism by which 1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid exerts its effects involves interactions with specific enzymes or receptors. It can modulate biochemical pathways, influencing cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural differences between the target compound and related cyclobutane derivatives:
Physicochemical Properties
- Solubility: The Boc-amino group in the target compound increases hydrophobicity compared to cyclobutane-1,3-dicarboxylic acid, which is highly polar and water-soluble. Conversely, 3-(tert-butoxy)cyclobutane-1-carboxylic acid exhibits intermediate solubility due to its ether group .
- Acidity: The 1,3-dicarboxylic acid groups in the target compound and QM-7226 have lower pKa values (~3–4) than monocarboxylic analogs like YC-1399, enabling stronger acid-base interactions .
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1,3-dicarboxylic acid (CAS RN: 1234176-74-9) is a compound of interest in pharmaceutical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H19NO4. The compound features a cyclobutane ring with two carboxylic acid groups and a tert-butoxycarbonyl (Boc) amino group, which is significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C11H19NO4 |
| Molecular Weight | 229.28 g/mol |
| LogP | -0.02 |
| Polar Surface Area | 125 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 4 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to enzymes and receptors.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that derivatives of cyclobutane compounds can inhibit tumor growth by interfering with cell proliferation pathways. The specific mechanism involves the modulation of signaling pathways related to apoptosis and cell cycle regulation.
- Antimicrobial Properties : Some studies have shown that compounds with similar structures possess antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of cyclobutane dicarboxylic acids and tested their efficacy against human cancer cell lines. The results demonstrated that certain derivatives significantly reduced cell viability in a dose-dependent manner, suggesting potential for further development as anticancer agents .
Case Study 2: Antimicrobial Effects
A comparative study evaluated the antimicrobial efficacy of cyclobutane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with the tert-butoxycarbonyl group exhibited enhanced activity compared to their non-modified counterparts, highlighting the importance of structural modifications in improving biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
